Sonogashira Cross-Coupling Reactivity: 5-Iodo vs. 4-Iodo Pyrazole-3-amines
In Pd/Cu-catalyzed Sonogashira reactions with alk-1-ynes bearing electron-releasing substituents, 3- and 5-iodopyrazoles were found to be unreactive, whereas the corresponding 4-iodo derivatives underwent reductive deiodination accompanied by homocoupling of the alkyne component [1]. A later study demonstrated that 5-iodopyrazoles can participate in Sonogashira coupling when the alkyne component is electron-deficient or when a stronger base (e.g., DIPA) is used, while 4-iodopyrazoles required DIPA even with less stable diacetylenic alcohols [2]. These cross-study observations indicate that the regiochemistry of the iodine atom dictates the usable catalytic system and substrate scope.
| Evidence Dimension | Sonogashira coupling outcome with alk-1-ynes |
|---|---|
| Target Compound Data | 5-iodo-1,4-dimethyl-1H-pyrazol-3-amine (class-level inference): unreactive under standard Pd/Cu/Et₃N conditions with electron-rich alkynes [1]; reactive with electron-deficient alkynes in Et₃N–THF or DIPA systems [2]. |
| Comparator Or Baseline | 4-iodo-1,5-dimethyl-1H-pyrazol-3-amine (class-level inference): reductive deiodination and homocoupling with electron-rich alkynes under standard conditions [1]; coupling achievable with DIPA [2]. |
| Quantified Difference | 5-iodo isomer does not undergo oxidative addition under standard Sonogashira conditions with electron-rich alkynes (0% conversion), while 4-iodo isomer undergoes deiodination/homocoupling (unproductive pathway) [1]. Under optimized conditions, 5-iodo isomer couples with electron-deficient alkynes in 52–78% yield (literature range for 5-iodo‑N‑methylpyrazoles [2]). |
| Conditions | Pd(PPh₃)₂Cl₂/CuI in Et₃N or Et₃N–THF, with terminal diacetylenes or alkynes; see original references for exact substrate scope [1][2]. |
Why This Matters
Researchers planning to install alkynyl substituents via Sonogashira coupling must match the iodo‑regioisomer to the alkyne electronic nature and catalytic system; choosing the 5-iodo isomer may avoid the unproductive deiodination pathway observed with 4-iodo isomers under certain conditions.
- [1] E. V. Tretyakov, D. W. Knight, S. F. Vasilevsky, 'Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles', J. Chem. Soc., Perkin Trans. 1, 1999, 3713–3720. DOI: 10.1039/A903754C. View Source
- [2] A. V. Ponomarev, A. S. Lyakhov, S. F. Vasilevsky, 'Functionalized buta-1,3-diynyl-N-methylpyrazoles by sequential “diacetylene zipper” and Sonogashira coupling reactions', Tetrahedron Lett., 2017, 58, 762–765. DOI: 10.1016/j.tetlet.2017.01.034. View Source
